molecular formula C10H12OS B1488115 5-Cyclopentylthiophene-3-carbaldehyde CAS No. 1487379-67-8

5-Cyclopentylthiophene-3-carbaldehyde

Cat. No. B1488115
CAS RN: 1487379-67-8
M. Wt: 180.27 g/mol
InChI Key: FHXVQLRVBQLRHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as 5-Cyclopentylthiophene-3-carbaldehyde, has been a topic of interest in recent years . The synthesis of these derivatives often involves heterocyclization of various substrates .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives, including this compound, are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives have been extensively studied . For instance, the reaction of benzo[b]thiophene-3-carbaldehyde with acetophenone in the presence of ethanol as solvent and potassium hydroxide as catalyst yielded chalcones .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Quinoline Ring Systems : Compounds like 5-Cyclopentylthiophene-3-carbaldehyde are used in the synthesis of quinoline ring systems and in constructing fused or binary quinoline-cored heterocyclic systems. This research area explores the biological evaluation and synthetic applications of these compounds (Hamama et al., 2018).

  • Photochemical Synthesis : Thiophene-2-carbaldehyde derivatives are involved in photochemical synthesis, producing various phenyl derivatives. This process illustrates the reactivity and potential applications of these compounds in developing new chemical entities (Antonioletti et al., 1986).

  • Samarium Diiodide Promoted Coupling : Research demonstrates the use of samarium diiodide in the coupling of thiophenecarbaldehydes, which adds to the understanding of their chemical behavior and potential in synthetic chemistry (Yang & Fang, 1995).

Biological and Sensor Applications

  • Fluorescent Sensor for Ferric Ion : A study on 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) revealed its strong quenching effect on Fe3+ ion fluorescence, suggesting potential applications in sensing and detection technologies (Zhang et al., 2016).

Material Science and Electronics

  • Novel Organic Compound for Fullerene Electronics : A study presented the derivatization of fullerene with a compound related to this compound, showing potential in modulating electronic properties for photovoltaic applications (John et al., 2017).

  • Optical Properties in Synthesized Compounds : Research on 4,5-dihydrothieno[3,2-c]quinoline-2-carbaldehydes, derived from similar compounds, demonstrated their potential application as invisible ink dyes due to their fluorescence properties and high quantum yields (Bogza et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, 5-CYCLOPENTYLTHIOPHENE-2-CARBALDEHYDE, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . It is recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .

Future Directions

Thiophene and its derivatives have shown a wide range of therapeutic properties, attracting great interest in both industry and academia . Future research will likely focus on the synthesis and investigation of new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

5-cyclopentylthiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c11-6-8-5-10(12-7-8)9-3-1-2-4-9/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXVQLRVBQLRHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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